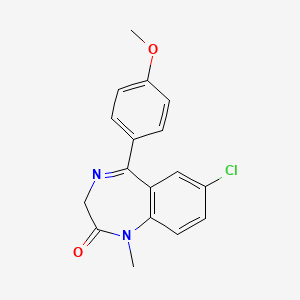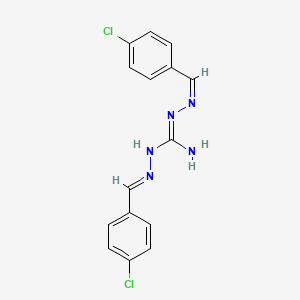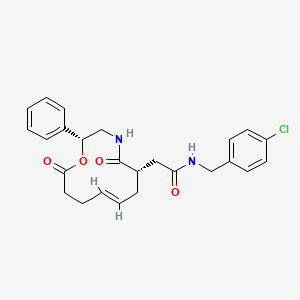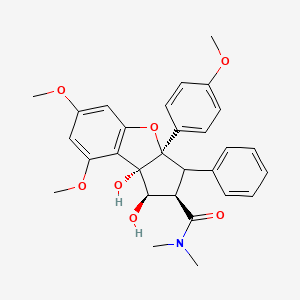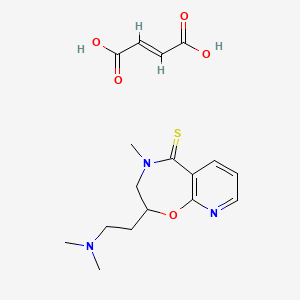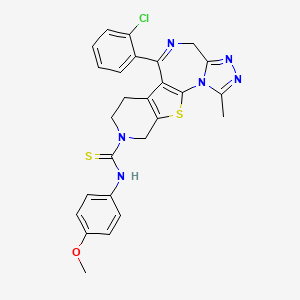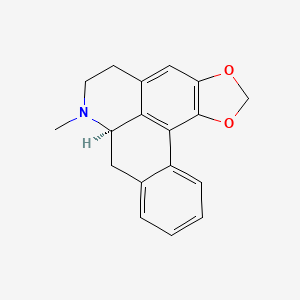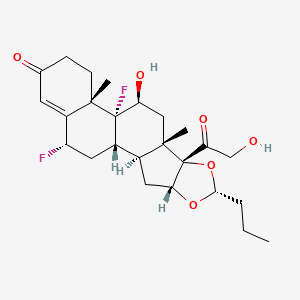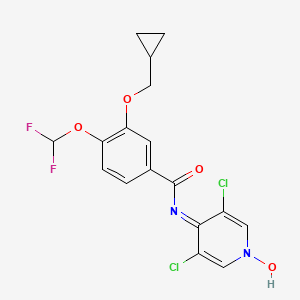
罗斯林 2
描述
Roslin 2 is a p53 reactivator that disrupts the FAK and p53 interaction . It reactivates the transcriptional activity of p53 with p21, Mdm-2, and Bax transcriptional targets . Roslin 2 decreases the viability and clonogenicity of cancer cells and inhibits tumor growth .
Molecular Structure Analysis
Roslin 2 has the empirical formula C13H19N4 · Br . Its molecular weight is 311.22 . The InChI code is InChI=1S/C13H19N4.BrH/c1-2-4-13(5-3-1)6-17-10-14-7-15(11-17)9-16(8-14)12-17;/h1-5H,6-12H2;1H/q+1;/p-1 .
Physical And Chemical Properties Analysis
Roslin 2 is a white to beige powder . It is soluble in water at 20 mg/mL . It should be stored in a desiccated condition at -20°C .
科学研究应用
罗斯林研究所的生物医学研究作用
罗斯林研究所因在克隆多莉羊方面的开创性工作而闻名,在生物医学研究领域发挥着重要作用。该研究所最初为动物研究开发的核移植技术专业知识,对人类干细胞研究和优质农场动物的创造具有广泛意义。这项技术对于理解体细胞如何被重新编程至关重要,这对于人类医学和畜牧业的进步至关重要 (S. 卡斯,1999)。
异种移植和基因编辑
罗斯林研究所已通过与 Kimeragen 等专门从事基因编辑技术的公司合作,涉足异种移植。这些技术,包括选择性敲除基因,对于减少移植中的器官排斥至关重要。该研究所在这方面的研究体现了其致力于利用生物技术进行医学应用的承诺 (S. 卡斯,1999)。
生物信息学工作流系统开发
罗斯林研究所通过开发生物信息学工作流系统“罗斯林”为癌症研究做出了重大贡献。该系统设计用于对基因组数据进行可重复分析,并通过其在检测癌症外显子组中的体细胞改变和生物标记物中的应用得到验证。罗斯林的灵活性和可扩展性使其成为各种高性能计算环境中基因组研究的宝贵工具 (C. 哈里斯等人,2018)。
畜牧业研究中的基因组学
罗斯林研究所一直在猪基因组学研究中发挥着主导作用。它一直是猪基因作图项目 (PiGMaP) 的重要组成部分,为遗传连锁数据开发数据库并为数据分析制作统计和软件工具。这种对基因组学的关注帮助该研究所保持了其在动物科学中的全球领先地位,尤其是在畜牧育种和遗传学方面 (J. W. E. 洛,2021)。
干细胞研究和临床应用
与罗斯林研究所相关的 Roslin Cells Ltd 一直处于开发人类胚胎干细胞 (hESC) 的最前沿。这些细胞是在质量保证标准下衍生的,使其适用于临床应用。这一努力突显了该研究所致力于推进干细胞技术用于治疗目的和药物开发的承诺 (P. D. 德索萨等人,2016)。
作用机制
Target of Action
Roslin 2 primarily targets the p53 protein . The p53 protein is a transcription factor that plays a crucial role in preventing cancer formation, thus functioning as a tumor suppressor . It does this by regulating the cell cycle and functioning as a key player in preventing genome mutation .
Mode of Action
Roslin 2 operates by reactivating p53 . It impairs the interaction between focal adhesion kinase (FAK) and p53, thereby restoring p53’s transcriptional activity . This action reverses FAK-mediated suppression of the expression of p53-dependent genes such as p21, MDM2, and Bax in cells with wild-type p53 .
Biochemical Pathways
The reactivation of p53 by Roslin 2 affects several biochemical pathways. It restores p53’s ability to regulate the cell cycle, apoptosis, and genome stability . This results in the upregulation of p53-dependent genes like p21, MDM2, and Bax . These genes play crucial roles in cell cycle arrest, apoptosis, and prevention of genome mutation, respectively .
Pharmacokinetics
It is known that roslin 2 is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The reactivation of p53 by Roslin 2 leads to several molecular and cellular effects. It increases the transcriptional activity of p53, leading to the upregulation of p53-dependent genes . This results in decreased cell viability and clonogenicity in cancer cells . Additionally, Roslin 2 has been shown to potentiate the pro-apoptotic effects of certain drugs in cells with wild-type p53 .
Action Environment
It is known that various environmental factors can influence the action, efficacy, and stability of drugs These factors can include temperature, pH, and the presence of other substances
安全和危害
属性
IUPAC Name |
1-benzyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N4.BrH/c1-2-4-13(5-3-1)6-17-10-14-7-15(11-17)9-16(8-14)12-17;/h1-5H,6-12H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMKPGPWDHCYCD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN3CN1C[N+](C2)(C3)CC4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Roslin 2 | |
CAS RN |
29574-21-8 | |
| Record name | 29574-21-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Roslin 2 in cancer cells?
A1: Roslin 2 (1-benzyl-15,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decane), also known as R2, disrupts the interaction between Focal Adhesion Kinase (FAK) and the tumor suppressor protein p53. [, ] This disruption leads to the reactivation of p53's transcriptional activity, which in turn, triggers the expression of p53 target genes involved in cell cycle arrest and apoptosis, ultimately blocking tumor growth. [, ]
Q2: Which genes are affected by Roslin 2 treatment in cancer cells?
A2: Microarray analysis of human colon cancer cells (HCT116) treated with Roslin 2 revealed significant upregulation of critical p53 target genes, including Mdm-2, Noxa-1, and RIP1. [] Conversely, genes like Met, PLK2, KIF14, and BIRC2 were found to be downregulated. [] Importantly, this gene expression profile was observed in p53-positive (p53+/+) cells but not in p53-deficient (p53-/-) cells, highlighting the p53-dependent mechanism of Roslin 2. []
Q3: Does Roslin 2 show synergistic effects when combined with other anti-cancer agents?
A3: Yes, combining Roslin 2 with compounds targeting other components of the FAK-Mdm-2-p53 axis exhibits enhanced anti-cancer effects. For instance, combining Roslin 2 with:
- M13: This compound disrupts the FAK-Mdm-2 complex, and when used together with Roslin 2, significantly reduces the clonogenicity of HCT116 p53+/+ cells compared to either agent alone. []
- Nutlin-1: This compound disrupts the Mdm-2-p53 interaction, and similar to the combination with M13, results in significantly decreased clonogenicity of HCT116 p53+/+ cells compared to single-agent treatments. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



